molecular formula C11H12F3N B11891299 3,3-Dimethyl-4-(trifluoromethyl)indoline

3,3-Dimethyl-4-(trifluoromethyl)indoline

Cat. No.: B11891299
M. Wt: 215.21 g/mol
InChI Key: VZVYKMGHUHOIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-(trifluoromethyl)indoline is a synthetic organic compound belonging to the indoline family. Indolines are bicyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of trifluoromethyl and dimethyl groups in this compound makes it particularly interesting for various chemical and biological applications due to its unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(trifluoromethyl)indoline typically involves the functionalization of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF₃OF) or Selectfluor. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF₃Cl at low temperatures can yield fluorinated indoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available aryl iodides. The process includes the formation of intermediate compounds followed by functional group transformations to introduce the trifluoromethyl and dimethyl groups .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(trifluoromethyl)indoline can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indoline ring, it readily participates in electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite (CF₃OF) and Selectfluor are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions include various fluorinated indoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,3-Dimethyl-4-(trifluoromethyl)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(trifluoromethyl)indoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylindoline: Lacks the trifluoromethyl group, resulting in different electronic properties.

    4-(Trifluoromethyl)indoline: Lacks the dimethyl groups, affecting its steric and electronic characteristics.

    3,3-Dimethyl-4-(fluoromethyl)indoline: Contains a fluoromethyl group instead of trifluoromethyl, leading to different reactivity and applications.

Uniqueness

3,3-Dimethyl-4-(trifluoromethyl)indoline is unique due to the combined presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and binding characteristics .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3,3-dimethyl-4-(trifluoromethyl)-1,2-dihydroindole

InChI

InChI=1S/C11H12F3N/c1-10(2)6-15-8-5-3-4-7(9(8)10)11(12,13)14/h3-5,15H,6H2,1-2H3

InChI Key

VZVYKMGHUHOIBU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=CC=CC(=C21)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.